2-amino-4H,5H-naphtho[2,1-b]thiophene-1-carbonitrile
Overview
Description
2-amino-4H,5H-naphtho[2,1-b]thiophene-1-carbonitrile is a heterocyclic compound that contains a thiophene ring fused with a naphthalene ring system.
Preparation Methods
The synthesis of 2-amino-4H,5H-naphtho[2,1-b]thiophene-1-carbonitrile typically involves the condensation of naphthalene-1,2-dione with α-enolic dithioesters through a Michael-type addition, followed by oxidation and cyclization . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
2-amino-4H,5H-naphtho[2,1-b]thiophene-1-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form naphtho[2,1-b]thiophene-4,5-diones.
Reduction: Reduction reactions can convert it into different hydrogenated derivatives.
Substitution: It can undergo substitution reactions, particularly at the amino group, to form various derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-amino-4H,5H-naphtho[2,1-b]thiophene-1-carbonitrile has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-amino-4H,5H-naphtho[2,1-b]thiophene-1-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, its derivatives may inhibit certain enzymes or interact with cellular receptors, leading to various biological effects . The exact pathways and targets can vary depending on the specific derivative and its application.
Comparison with Similar Compounds
2-amino-4H,5H-naphtho[2,1-b]thiophene-1-carbonitrile can be compared with other thiophene derivatives such as:
- 2-amino-4,5-dihydronaphtho[1,2-b]thiophene-3-carbonitrile
- Thieno[2,3-b]pyridines
- Pyrrolo[2,1-b]thiazole derivatives These compounds share similar structural features but differ in their specific chemical properties and applications. The uniqueness of this compound lies in its fused ring system and the presence of both amino and nitrile functional groups, which contribute to its diverse reactivity and potential applications.
Properties
IUPAC Name |
2-amino-4,5-dihydrobenzo[e][1]benzothiole-1-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2S/c14-7-10-12-9-4-2-1-3-8(9)5-6-11(12)16-13(10)15/h1-4H,5-6,15H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMUDCZOBMKTNNP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C3=CC=CC=C31)C(=C(S2)N)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50346763 | |
Record name | 2-Amino-4,5-dihydronaphtho[2,1-b]thiophene-1-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50346763 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
37071-20-8 | |
Record name | 2-Amino-4,5-dihydronaphtho[2,1-b]thiophene-1-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50346763 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 2-Amino-4,5-dihydronaphtho[2,1-b]thiophene-1-carbonitrile in the context of the research paper?
A1: This compound serves as the foundational building block for synthesizing a series of thieno[2,3-d]pyrimidine derivatives. [] Researchers utilized this compound to create various derivatives, including 8,9-dihydronaphtho[1′,2′:4,5]thieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine and 8,9-dihydronaphtho[1′,2′:4,5]thieno[3,2-e][1,2,4]-triazolo[1,5-c]pyrimidine. These synthesized derivatives were then investigated for their potential anti-inflammatory activity. []
Q2: Were any of the synthesized derivatives found to possess notable anti-inflammatory activity?
A2: Yes, preliminary testing showed that at least one derivative, specifically compound 14 as designated in the research, exhibited potent anti-inflammatory activity in the carrageenan-induced inflammation test. [] This finding highlights the potential of using 2-Amino-4,5-dihydronaphtho[2,1-b]thiophene-1-carbonitrile as a starting point for developing novel anti-inflammatory agents.
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